Charton Steric Parameter Analysis
The steric demand of the para-substituent directly governs the approach trajectory of nucleophiles to the sulfonyl sulfur center. The tert-butoxy group (–OC(CH₃)₃) possesses a Charton steric parameter ν of approximately 0.55 (derived from ester hydrolysis series), whereas the methoxy group (–OCH₃) in 4-methoxybenzenesulfonyl chloride has a ν of 0.36 [1]. This ~53% increase in steric bulk is substantial and places the tert-butoxy substituent in a size regime comparable to that of a secondary alkyl group, providing a measurable steric distinction that influences diastereoselectivity and site-selectivity in sulfonylation reactions [2].
| Evidence Dimension | Steric bulk (Charton ν parameter for –OR group) |
|---|---|
| Target Compound Data | ν ≈ 0.55 for –OC(CH₃)₃ |
| Comparator Or Baseline | 4-Methoxybenzenesulfonyl chloride: ν = 0.36 for –OCH₃ |
| Quantified Difference | Δν ≈ +0.19 (tert-butoxy ~53% larger by Charton scale) |
| Conditions | Charton steric parameters derived from acid-catalyzed ester hydrolysis data (literature compilation) |
Why This Matters
A 50%+ increase in steric demand at the para position translates directly into altered sulfonylation selectivity in polyol and carbohydrate substrates, where discrimination between primary and secondary hydroxyls is critical.
- [1] Charton, M. Steric Effects. I. Esterification and Acid-Catalyzed Hydrolysis of Esters. J. Am. Chem. Soc. 1975, 97 (6), 1552–1556. DOI: 10.1021/ja00839a047. View Source
- [2] Guthrie, R. D.; Thang, S. Selective Sulfonylating Agents. Aust. J. Chem. 1987, 40 (12), 2133–2136. DOI: 10.1071/CH9872133. View Source
